BenchChemオンラインストアへようこそ!

Desmethylnaproxen-6-O-sulfate

nephropharmacology toxicokinetics renal impairment biomarker

Desmethylnaproxen-6-O-sulfate (6-DMNS; O-desmethylnaproxen sulfate) is the sulfated conjugate of 6-O-desmethylnaproxen, the primary O-demethylated metabolite of the NSAID naproxen. It belongs to the naphthalene class and is defined by the replacement of the methoxy group with a sulfooxy group at the 6-position.

Molecular Formula C13H12O6S
Molecular Weight 296.3 g/mol
CAS No. 69391-09-9
Cat. No. B1195134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylnaproxen-6-O-sulfate
CAS69391-09-9
Molecular FormulaC13H12O6S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O
InChIInChI=1S/C13H12O6S/c1-8(13(14)15)9-2-3-11-7-12(19-20(16,17)18)5-4-10(11)6-9/h2-8H,1H3,(H,14,15)(H,16,17,18)/t8-/m0/s1
InChIKeyBNKMSCMOWGCUOF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylnaproxen-6-O-sulfate (CAS 69391-09-9): Procuring the Definitive Human Naproxen Sulfate Metabolite


Desmethylnaproxen-6-O-sulfate (6-DMNS; O-desmethylnaproxen sulfate) is the sulfated conjugate of 6-O-desmethylnaproxen, the primary O-demethylated metabolite of the NSAID naproxen [1]. It belongs to the naphthalene class and is defined by the replacement of the methoxy group with a sulfooxy group at the 6-position [1]. 6-DMNS is a confirmed human plasma metabolite, present systemically after oral naproxen administration [2]. Its identity has been unequivocally established via LC-MS against an authentic synthesized standard [2].

Why Desmethylnaproxen-6-O-sulfate Cannot Be Replaced by Parent Drug or Unconjugated Metabolite


Naproxen, 6-O-desmethylnaproxen (DMN), and naproxen acyl glucuronide all exhibit distinct pharmacokinetic and metabolic profiles from 6-DMNS. While naproxen is predominantly cleared via acyl glucuronidation [1], 6-DMNS represents an alternative, sulfation-dependent pathway that becomes quantitatively significant under conditions of renal impairment [2]. DMN itself is an unconjugated intermediate that does not accumulate in plasma, whereas 6-DMNS is the circulating conjugate form. Furthermore, the sulfate moiety confers markedly different physicochemical properties, including altered logP and topological polar surface area, which govern membrane permeability, protein binding, and analytical behavior . These differences preclude the use of naproxen, DMN, or glucuronide conjugates as analytical or pharmacological surrogates.

Desmethylnaproxen-6-O-sulfate (69391-09-9) Comparative Evidence: Key Differentiation Dimensions


Renal-Dependent Plasma Accumulation of 6-DMNS vs. Unconjugated DMN and Naproxen

In human subjects with renal impairment, 6‑DMNS exhibits a disproportionate increase in plasma concentration relative to normal renal function, a behavior not observed for the parent naproxen or unconjugated DMN. While naproxen half-life is largely unaffected by renal function (17.7 ± 3.0 h in healthy vs. 18.1 ± 5.3 h in renal failure) [1], and the half-life of total desmethylnaproxen is comparable (18.6 ± 4.4 h) [2], the extent of 6‑DMNS conjugation is directly proportional to the severity of renal dysfunction [3]. Plasma profiles reveal that 6‑DMNS reaches relatively high concentrations only in uremic subjects [3].

nephropharmacology toxicokinetics renal impairment biomarker

Metabolic Fate Partitioning: Sulfate vs. Glucuronide Conjugate Excretion in the Rat Model

In rats dosed i.v. with DMN (50 mg/kg), the sulfate conjugate of DMN (i.e., 6‑DMNS) accounts for 50% of the total recovered dose and is excreted predominantly in urine, whereas the acyl glucuronide (10%), phenolic glucuronide (6%), and acyl glucuronide‑sulfate diconjugate (4%) are excreted predominantly or exclusively in bile [1]. Unchanged DMN accounts for only 10% of the dose, also primarily urinary. This demonstrates that sulfation is the dominant conjugation pathway for DMN, exceeding total glucuronidation.

drug metabolism conjugation pathways biliary excretion

Physicochemical Differentiation: LogP and TPSA of 6-DMNS vs. DMN

The sulfate conjugation of DMN substantially alters key drug‑like properties. Desmethylnaproxen‑6‑O‑sulfate has a predicted logP of 2.17 (ACD/Lab) and a topological polar surface area (TPSA) of 100.9 Ų . In contrast, unconjugated O‑desmethylnaproxen has a logP of 2.73–2.84 [1] and a TPSA of 57.5 Ų [1]. The 0.5–0.6 log unit decrease in logP combined with the near‑doubling of TPSA directly impacts reversed‑phase chromatographic retention, ionization efficiency in negative‑ion mode mass spectrometry, and membrane permeability.

physicochemical profiling ADME prediction bioanalytical method development

Enzymatic Sulfation Specificity: 6-DMNS Formation via SULT1A1/1B1/1E1 vs. Glucuronidation by UGT2B7

The formation of 6‑DMNS from DMN is catalyzed specifically by human cytosolic sulfotransferases SULT1A1, SULT1B1, and SULT1E1 . In contrast, the competing glucuronidation of DMN at the carboxy group is mediated primarily by UGT2B7 [1]. SULT1A1 exhibits a broad pH optimum (5.5–7.5) for DMN sulfation, with defined kinetic parameters , while naproxen acyl glucuronidation accounts for 50.8 ± 7.3% of an oral dose in humans [1]. The partitioning between these two pathways determines the ratio of circulating 6‑DMNS to DMN glucuronide. No evidence exists for direct glucuronide or sulfate conjugates of intact naproxen in plasma [2].

phase II metabolism sulfotransferase enzyme kinetics

Authentic Standard Requirement for Confirmatory LC-MS Identification

Unequivocal identification of 6‑DMNS in human plasma required LC‑MS comparison against a chemically synthesized, authentic reference sample [1]. The HPLC retention time of the isolated metabolite was demonstrated to be identical to that of the synthetic standard, and identity was confirmed via mass spectrometry after purification by anion‑exchange and reversed‑phase HPLC [1]. Without an authentic standard, 6‑DMNS cannot be distinguished from other isobaric sulfate conjugates or matrix interferences in biological samples.

bioanalysis metabolite identification reference standard

Desmethylnaproxen-6-O-sulfate (69391-09-9): Key Application Scenarios Backed by Evidence


Renal Impairment Pharmacokinetic Studies and Therapeutic Drug Monitoring

As the only naproxen metabolite whose plasma levels correlate directly with the severity of renal dysfunction [1], 6‑DMNS is the essential analytical target for pharmacokinetic studies in chronic kidney disease populations. Laboratories require the authentic compound to prepare calibrators and quality control samples for validated LC‑MS/MS assays monitoring naproxen therapy in renally impaired patients.

Quantitative Metabolic Fate and Mass Balance Studies

When conducting comprehensive metabolic profiling of naproxen, the sulfate conjugate represents the single largest DMN-derived species, accounting for 50% of recovered dose in the rat model [2]. Procurement of the 6‑DMNS reference standard is mandatory for accurate mass balance calculations and for distinguishing sulfate-pathway-dependent clearance from glucuronidation.

In Vitro Sulfotransferase Phenotyping and Drug-Drug Interaction Screening

Since 6‑DMNS is the product of specific SULT isoforms (SULT1A1, SULT1B1, SULT1E1) with defined kinetic parameters , the authentic metabolite is required as an analytical standard for in vitro sulfation assays. These studies assess the impact of SULT polymorphisms and potential co‑administered drug interactions on naproxen metabolism.

Bioanalytical Method Development and Forensic Toxicology

The unequivocal identification of 6‑DMNS in plasma and urine requires chromatographic retention time matching and mass spectral comparison against a synthetic standard [1]. Forensic and clinical toxicology laboratories procuring this compound can definitively confirm naproxen exposure and differentiate it from other NSAID-related sulfate conjugates.

Quote Request

Request a Quote for Desmethylnaproxen-6-O-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.